molecular formula C17H17NO4 B12337822 (2S,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate

(2S,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate

Cat. No.: B12337822
M. Wt: 299.32 g/mol
InChI Key: UYJLJICUXJPKTB-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate (CAS: 144541-45-7) is a stereoisomer of the taxol side-chain derivative family. It features a benzamido group, a hydroxyl group, and a phenyl substituent on a propanoate ester backbone. This compound is structurally related to intermediates used in synthesizing paclitaxel analogs, with demonstrated roles in antiviral and immunomodulatory applications . Key properties include:

  • Molecular Formula: C₁₇H₁₇NO₄
  • Molecular Weight: 299.32 g/mol (inferred from diastereomer data)
  • Stereochemistry: The (2S,3S) configuration distinguishes it from the more widely studied (2R,3S) isomer (CAS: 32981-85-4), which is a precursor in taxol synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

methyl (2S,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate

InChI

InChI=1S/C17H17NO4/c1-22-17(21)15(19)14(12-8-4-2-5-9-12)18-16(20)13-10-6-3-7-11-13/h2-11,14-15,19H,1H3,(H,18,20)/t14-,15-/m0/s1

InChI Key

UYJLJICUXJPKTB-GJZGRUSLSA-N

Isomeric SMILES

COC(=O)[C@H]([C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Borohydride-Mediated Reduction

Early work demonstrated that sodium borohydride reduction of β-keto esters produces syn-chlorohydrins with moderate diastereoselectivity. In one protocol, ethyl 2-chloro-3-phenyl-3-oxopropionate was reduced to yield a 3:1 syn/anti ratio of chlorohydrins. Subsequent resolution via lipase MAP-10 enabled isolation of the (2S,3R)-isomer, which was epoxidized and subjected to aminolysis to furnish the target scaffold.

Key Data:

Step Reagent/Conditions Yield (%) ee (%)
Reduction NaBH₄, MeOH, 0°C 85 -
Enzymatic Resolution Lipase MAP-10, pH 7.0 78 98
Epoxide Formation K₂CO₃, DMF, 60°C 92 -

Zinc-Mediated Asymmetric Reduction

Alternative protocols employ Zn-TMSCl for stereocontrolled reductions. For instance, (-)-menthyl phenylglycidate derivatives were reduced to yield (2S,3S)-configured intermediates with 94% enantiomeric excess (ee). The trimethylsilyl (TMS) group acts as a transient protecting group, facilitating subsequent desilylation under mild acidic conditions.

β-Lactam Synthesis via Staudinger Reaction

The Staudinger ketene-imine cycloaddition offers a stereoselective route to β-lactams, which are hydrolyzed to access (2S,3S)-configured amino acid derivatives.

Cycloaddition with Chiral Auxiliaries

Using Oppolzer’s sultam as a chiral auxiliary, benzaldimines derived from 2,3,4,6-tetra-O-acetyl-β-D-galactoseamine react with acid chlorides to form cis-β-lactams with >95% diastereomeric excess (de). Hydrolysis of the β-lactam ring (e.g., with HCl/MeOH) followed by N-benzoylation yields the target compound.

Reaction Conditions:

  • Imine Formation: Benzaldehyde, 2,3,4,6-tetra-O-acetyl-β-D-galactoseamine, TiCl₄, CH₂Cl₂, -20°C.
  • Cycloaddition: Acid chloride (e.g., benzoyl chloride), Et₃N, 0°C → rt.
  • Hydrolysis: 6M HCl, MeOH, reflux, 12 h.

Enzymatic Resolution of Racemic Mixtures

Enantiopure (2S,3S)-isomers are accessible via kinetic resolution of racemic precursors using hydrolytic enzymes.

Lipase-Catalyzed Ester Hydrolysis

Racemic methyl 3-benzamido-2-hydroxy-3-phenylpropanoate is treated with Pseudomonas cepacia lipase (PSL-C) in phosphate buffer (pH 7.0) at 30°C. The enzyme selectively hydrolyzes the (2R,3R)-ester, leaving the (2S,3S)-enantiomer intact with 99% ee.

Optimized Parameters:

  • Substrate concentration: 50 mM
  • Enzyme loading: 20 mg/mmol
  • Reaction time: 24 h
  • Conversion: 45% (theoretical maximum for resolution)

Stereoselective Amidation Strategies

Direct amidation of hydroxy acids preserves stereochemistry while introducing the benzamide group.

Carbodiimide-Mediated Coupling

(2S,3S)-Methyl 2-hydroxy-3-amino-3-phenylpropanoate is reacted with benzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in THF. The reaction proceeds at 0°C → rt over 12 h, achieving 90% yield without racemization.

Critical Notes:

  • Solvent: THF or DMF ensures solubility.
  • Base: Et₃N (2 equiv.) neutralizes HCl byproduct.
  • Monitoring: TLC (Rf = 0.3 in EtOAc/hexane 1:1).

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR enhances enantiopurity by exploiting differential solubility of diastereomeric salts.

Tartaric Acid-Mediated Resolution

A racemic mixture of methyl 3-benzamido-2-hydroxy-3-phenylpropanoate is treated with L-(+)-tartaric acid in ethanol. The (2S,3S)-tartrate salt crystallizes preferentially, yielding 98% ee after recrystallization.

Conditions:

  • Solvent: EtOH/H₂O (9:1)
  • Temperature: 4°C (crystallization)
  • Recovery: 65% yield

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost Efficiency
Asymmetric Reduction 78–92 94–98 Moderate High
β-Lactam Hydrolysis 85 >95 High Moderate
Enzymatic Resolution 45 99 Low Low
CIDR 65 98 High Moderate

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1.1 Anticancer Properties

Research has highlighted the anticancer potential of compounds structurally related to (2S,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate. For instance, derivatives with similar functional groups have demonstrated cytotoxic effects against various cancer cell lines. A study indicated that certain benzamido derivatives exhibited selective cytotoxicity towards M-HeLa (cervical adenocarcinoma) cells while showing lower toxicity to normal liver cells. The selectivity index (SI) calculated for these compounds suggested a promising therapeutic window, making them candidates for further development in cancer treatment .

1.2 Enzyme Inhibition

Compounds featuring a benzamido moiety have also been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. The structural characteristics of this compound suggest that it may act as an inhibitor of certain proteases or kinases, which are critical in cancer progression and other diseases. This inhibition could lead to decreased tumor growth and improved patient outcomes .

Synthetic Applications

2.1 Chiral Synthesis

The compound serves as an important chiral building block in organic synthesis. The presence of both hydroxyl and amido functional groups allows for the synthesis of a variety of chiral derivatives through selective reactions such as acylation and alkylation. Its utility in asymmetric synthesis is particularly noteworthy, as it can facilitate the preparation of enantiomerically pure compounds that are crucial in pharmaceuticals .

2.2 Reaction Mechanisms

In synthetic chemistry, this compound can participate in various reaction mechanisms, including nucleophilic substitutions and condensation reactions. These reactions are valuable for constructing complex molecular architectures that are often required in drug development .

Potential Therapeutic Uses

3.1 Drug Development

Given its biological activity and synthetic versatility, this compound is a candidate for drug development targeting specific diseases such as cancer and metabolic disorders. Its ability to selectively interact with biological targets makes it a promising lead compound for further optimization and testing in preclinical studies.

3.2 Formulation in Therapeutics

The compound's solubility and stability profile suggest potential applications in pharmaceutical formulations. It could be developed into novel drug delivery systems that enhance bioavailability and therapeutic efficacy .

Summary Table of Applications

Application AreaSpecific UsesReferences
Biological ActivityAnticancer properties; enzyme inhibition
Synthetic ApplicationsChiral synthesis; reaction mechanisms
Therapeutic UsesDrug development; formulation in therapeutics

Mechanism of Action

The mechanism of action of (2S,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzamido group can form hydrogen bonds with active site residues, while the hydroxy group can participate in additional interactions, stabilizing the compound within the binding site. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Stereoisomeric Variants

The compound’s biological activity and synthetic utility are highly sensitive to stereochemistry. Key comparisons include:

Property (2S,3S)-Isomer (CAS: 144541-45-7) (2R,3S)-Isomer (CAS: 32981-85-4) (2S,3R)-Isomer (CAS: 135821-94-2)
Synthesis Yield Not explicitly reported >90% via benzoyl chloride route Limited data available
Biological Activity Antiviral (inferred from analogs) Cytotoxic, anti-HIV activity No activity reported
Applications Research intermediate Taxol analog synthesis Unclear, likely intermediate
Commercial Availability Rare (specialty suppliers) Widely available (e.g., Thermo Scientific) Not commercialized

Key Insight : The (2R,3S) isomer is more pharmacologically relevant due to its role in taxol derivatives, while the (2S,3S) variant remains understudied but may offer unique stereochemical advantages in drug design .

Structural Analogs

Methyl (3S)-3-Amino-3-Phenylpropanoate (CAS: 37088-66-7)
  • Structure : Lacks the benzamido and hydroxyl groups but retains the phenyl and ester motifs.
  • Applications : Used as a chiral building block in peptide synthesis .
  • Key Difference : Absence of benzamido reduces complexity and bioactivity compared to the target compound.
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
  • Structure: Cyclobutane ring replaces the phenyl group; contains a methylamino substituent.
  • Synthesis : Prepared via sodium hydride-mediated alkylation .
N-Benzoyl-(2R,3S)-3-Phenylisoserine (CAS: 132201-33-3)
  • Structure : Carboxylic acid derivative of the (2R,3S) isomer.
  • Role: Direct precursor to (2R,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate .

Physicochemical and Commercial Comparison

Compound Name Molecular Weight Purity Price (1g) Key Supplier
(2S,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate 299.32 ≥95% Not listed Specialty vendors
(2R,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate 299.32 95–98% €76–323 CymitQuimica , Thermo Scientific
Methyl (3S)-3-amino-3-phenylpropanoate 195.22 95% €50–150 LookChem

Note: The (2R,3S) isomer dominates commercial markets due to its established role in pharmaceuticals, while the (2S,3S) form is niche .

Biological Activity

(2S,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate is an organic compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C16H17NO4
  • Molecular Weight : 287.31 g/mol
  • Structure : The compound features a methyl ester functional group, a benzamide moiety, and a hydroxy group, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anti-inflammatory Properties
    • Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophage-like cells. The inhibitory concentrations (IC50) for IL-6 and IL-1β were found to be approximately 0.85 µM and 0.87 µM respectively .
  • Mechanism of Action
    • The compound acts by modulating the NF-κB signaling pathway, which is crucial in regulating immune responses and inflammation. It inhibits the phosphorylation of NF-κB p65, thereby preventing the transcription of inflammatory genes .
  • Cell Permeability
    • Its structure allows for enhanced cell permeability compared to non-ester forms, which is vital for its effectiveness in inhibiting cytokine production . This property suggests that modifications to its structure could further enhance its therapeutic potential.

Case Study 1: Inhibition of Cytokine Production

In a study involving THP-1 cells (a human monocytic cell line), this compound was administered alongside LPS to evaluate its effects on cytokine release:

  • Results : The compound significantly reduced IL-6, IL-1β, IL-8, and TNF-α levels compared to controls (p < 0.05). This highlights its potential as a therapeutic agent in treating inflammatory diseases .

Case Study 2: Pharmacokinetics in Animal Models

In vivo studies have demonstrated that following oral administration in rats:

  • The main metabolite was identified as a 4-hydroxy derivative, detectable within one hour post-administration.
  • The parent compound was generally undetectable after 24 hours, indicating rapid metabolism and clearance .

Dosage Effects

The biological effects of this compound are dose-dependent:

  • Low Doses : Beneficial effects on cellular function and metabolic pathways.
  • High Doses : Potential toxic effects observed in some studies, emphasizing the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

The compound is involved in various metabolic pathways:

  • It interacts with enzymes that facilitate its conversion into bioactive molecules, making it a key intermediate in the synthesis of other pharmacologically active compounds.

Summary Table of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibits IL-6, IL-1β, TNF-α production
Mechanism of ActionModulates NF-κB signaling pathway
MetabolismRapid metabolism with identifiable metabolites
Dosage EffectsDose-dependent effects ranging from beneficial to toxic

Q & A

Q. Methodology :

  • Chiral Auxiliary Approach : Use L- or D-amino acids as chiral templates. For example, start with (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid (CAS: 55325-50-3) and introduce benzamido protection via benzoyl chloride in anhydrous THF under nitrogen. Methyl esterification is achieved using methanol and catalytic HCl .
  • Crystallographic Validation : Confirm stereochemistry via X-ray diffraction (e.g., as in Acta Crystallographica reports for analogous compounds) .

What spectroscopic techniques are critical for characterizing this compound’s structure?

Q. Advanced Analysis :

  • NMR : Focus on 1H^1\text{H}- and 13C^{13}\text{C}-NMR to identify key signals:
    • Hydroxy proton at δ ~5.2 ppm (broad, exchangeable).
    • Benzamido carbonyl at δ ~167 ppm in 13C^{13}\text{C}-NMR .
  • HRMS : Validate molecular weight (299.32 g/mol) with <2 ppm error .
  • XRD : Resolve absolute configuration using single-crystal diffraction (e.g., C–H···O hydrogen bonding patterns) .

How do I address discrepancies in optical rotation data between batches?

Q. Troubleshooting :

  • Purity Checks : Use chiral HPLC (e.g., Chiralpak AD-H column) to detect enantiomeric impurities.
  • Solvent Effects : Optical rotation varies with solvent polarity; standardize measurements in anhydrous methanol .
  • Stereochemical Drift : Ensure reaction intermediates (e.g., free amine) are protected to prevent racemization during benzamidation .

What are the optimal storage conditions to prevent degradation?

Q. Stability Protocol :

  • Temperature : Store at +5°C in airtight, amber vials to minimize hydrolysis of the methyl ester .
  • Desiccant : Include silica gel packs to mitigate moisture-induced decomposition of the benzamido group.
  • Avoid Freeze-Thaw : Crystallization under freezing may alter stereochemical integrity.

How can I design experiments to study the compound’s reactivity in peptide coupling?

Q. Experimental Design :

  • Activation Strategies : Test coupling agents (e.g., HATU, EDCI) with (2S,3S)-Methyl ester as a carboxyl-protected intermediate.
  • Kinetic Studies : Monitor reaction progress via LC-MS to optimize coupling efficiency with amino acid partners.
  • Deprotection : Use mild alkaline hydrolysis (e.g., LiOH in THF/water) to preserve stereochemistry .

Why do NMR spectra show unexpected splitting patterns for the hydroxy proton?

Q. Data Interpretation :

  • Dynamic Exchange : The hydroxy proton may exhibit variable splitting due to hydrogen bonding or solvent exchange. Use D2 _2O shake tests to confirm exchangeable protons.
  • Diastereomeric Interactions : Impurities from non-(2S,3S) isomers (e.g., 2R,3R variant, CAS: 151764-53-3) can cause splitting; recheck chiral purity .

What strategies improve yield in large-scale synthesis without compromising stereoselectivity?

Q. Process Optimization :

  • Catalytic Asymmetric Synthesis : Employ organocatalysts (e.g., proline derivatives) for enantioselective aldol reactions.
  • Batch Monitoring : Use in-situ FTIR to track benzamido formation and minimize side products .
  • Workup Efficiency : Liquid-liquid extraction with ethyl acetate removes unreacted benzoyl chloride effectively.

How can I differentiate this compound from its (2R,3R)-isomer analytically?

Q. Advanced Differentiation :

  • Chiral Chromatography : Use a Daicel Chiralcel OD column with hexane/isopropanol (90:10) to baseline-resolve enantiomers .
  • VCD Spectroscopy : Vibrational circular dichroism provides distinct spectral fingerprints for each stereoisomer.
  • Melting Point Comparison : (2S,3S) isomer typically has a distinct mp range vs. (2R,3R) (e.g., 29–31°C for related phenylpropanoates) .

What mechanistic insights explain the compound’s resistance to enzymatic hydrolysis?

Q. Biochemical Analysis :

  • Steric Hindrance : The benzamido and phenyl groups create a bulky environment, limiting protease access.
  • MD Simulations : Model interactions with serine hydrolases (e.g., trypsin) to identify steric clashes.
  • Comparative Studies : Test hydrolysis rates against less hindered analogs (e.g., methyl 3-amino-2-hydroxypropanoate) .

How should I address conflicting cytotoxicity data in cell-based assays?

Q. Data Contradiction Analysis :

  • Purity Reassessment : Check for trace solvents (e.g., DMF) via GC-MS, which may artifactually inflate toxicity.
  • Metabolite Screening : Use LC-MS/MS to identify degradation products (e.g., free benzoic acid) formed under assay conditions.
  • Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.